molecular formula C22H16Br2N2O6 B3828827 [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate

[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate

Cat. No.: B3828827
M. Wt: 564.2 g/mol
InChI Key: NYSZTESKYXHMMJ-BEQMOXJMSA-N
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Description

[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes brominated phenyl groups and a piperazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate typically involves multiple steps:

    Formation of the Brominated Phenyl Group: The initial step involves the bromination of phenyl groups using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Acetylation: The brominated phenyl group is then acetylated using acetic anhydride and a catalyst like pyridine.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a condensation reaction involving ethylenediamine and a diketone.

    Final Coupling: The final step involves coupling the brominated, acetylated phenyl group with the piperazine ring under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups within the piperazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its brominated phenyl groups and piperazine ring are key features that interact with biological targets.

Medicine

The compound shows promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl groups and piperazine ring facilitate binding to these targets, leading to modulation of their activity. This can result in inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(E)-[(5E)-5-[(2-hydroxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
  • [2-[(E)-[(5E)-5-[(2-acetyloxy-5-chlorophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-chlorophenyl] acetate
  • [2-[(E)-[(5E)-5-[(2-acetyloxy-5-fluorophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-fluorophenyl] acetate

Uniqueness

The uniqueness of [2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate lies in its dual brominated phenyl groups and the presence of an acetate moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different halogen substitutions or functional groups.

Properties

IUPAC Name

[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O6/c1-11(27)31-19-5-3-15(23)7-13(19)9-17-21(29)26-18(22(30)25-17)10-14-8-16(24)4-6-20(14)32-12(2)28/h3-10H,1-2H3,(H,25,30)(H,26,29)/b17-9+,18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSZTESKYXHMMJ-BEQMOXJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=CC3=C(C=CC(=C3)Br)OC(=O)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/NC(=O)/C(=C\C3=C(C=CC(=C3)Br)OC(=O)C)/NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Reactant of Route 5
Reactant of Route 5
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate
Reactant of Route 6
[2-[(E)-[(5E)-5-[(2-acetyloxy-5-bromophenyl)methylidene]-3,6-dioxopiperazin-2-ylidene]methyl]-4-bromophenyl] acetate

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